molecular formula C7H3BrN4 B1268479 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 352637-44-6

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B1268479
M. Wt: 223.03 g/mol
InChI Key: IDYCEZBYNPADDN-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound that lies within the broader category of pyrazolopyrimidines, which are known for their diverse chemical and biological activities. This compound serves as a key intermediate in the synthesis of various derivatives that have been explored for their potential applications in different fields of chemistry and pharmacology, excluding any direct applications in drug usage or dosages.

Synthesis Analysis

The synthesis of 4-alkylamino-1-methylpyrazolo[3,4-d]pyrimidine-3-carbonitriles, which are closely related to 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, has been achieved in yields of 54–81% through the condensation of N-substituted amides with 5-amino-1-methylpyrazole-3,4-dicarbonitrile. This process involves a Dimroth rearrangement, allowing the synthesis of pyrazolopyrimidines with hydration-sensitive substituents (Hecht & Werner, 1973).

Molecular Structure Analysis

The molecular structure of derivatives of pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been determined through X-ray diffraction analysis, revealing the detailed arrangement of atoms and the molecular geometry that influences the chemical reactivity and interaction of these compounds (Kurihara et al., 1985).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including three-component condensation processes to synthesize new compounds characterized by nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses (Ranjbar‐Karimi et al., 2010). These reactions are pivotal for creating a plethora of derivatives with potential chemical and biological activities.

Physical Properties Analysis

The physical properties of pyrazolopyrimidine derivatives, including 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, such as solubility, melting points, and crystalline structure, are crucial for their application in chemical synthesis and development of pharmaceutical compounds. However, specific details on the physical properties of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile itself are not directly available in the literature but can be inferred from related compounds.

Chemical Properties Analysis

The chemical properties of pyrazolopyrimidine derivatives, including reactivity, stability, and electrophilic substitution reactions, have been explored to synthesize a wide range of compounds with varied functional groups. These properties are essential for understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Ablajan et al., 2012).

Scientific Research Applications

Synthesis and Antibacterial Activity

One application of derivatives of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile includes their use in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been synthesized through environmentally friendly reactions and evaluated for their antibacterial activity (Rostamizadeh et al., 2013).

Synthesis of Fused Pyrimidines

Another research area involves the synthesis of new fused pyrimidines, such as pyrazolo[3,4-d]-s-triazolo[3,4-b]pyrimidine, through reactions with 2-methylthiopyrimidines. This demonstrates the versatility of pyrimidine derivatives in the creation of complex heterocyclic compounds (El-Reedy et al., 1989).

Synthesis of Alkylamino Derivatives

Derivatives such as 4-alkylamino-1-methylpyrazolo[3,4-d]pyrimidine-3-carbonitriles have been synthesized for the potential application in various fields. The synthesis process showcases adaptability for incorporating sensitive substituents (Hecht & Werner, 1973).

Corrosion Control in Ferrous Alloys

Pyrazolo[1,5-c]pyrimidine derivatives, including 3-bromopyrazolo[1,5-c]pyrimidine, have been studied as corrosion inhibitors for carbon steel and stainless steels in industrial cooling water systems. This research highlights the utility of these compounds in materials science and engineering (Mahgoub et al., 2010).

Antimicrobial and Antitumor Activities

Various pyrazolo[1,5-a]pyrimidine derivatives have shown promising results in antimicrobial and antitumor activities. These findings are significant for pharmaceutical research and the development of new drugs (Farag & Fahim, 2019).

Synthesis of Pyrazolo-Pyrimidine Derivatives

Research has been conducted on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives with potential applications in various fields. The process involves the use of deep eutectic solvents, offering advantages like high yield and environmental friendliness (Deshmukh et al., 2016).

On-Water Synthesis

An efficient, regioselective on-water synthesis method has been developed for variously substituted pyrazolo[1,5-a]pyrimidine derivatives. This method highlights the environmentally friendly approach to synthesizing these compounds (Gol et al., 2019).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 . It is stored under the storage class code 6.1C .

properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-6-3-10-7-5(1-9)2-11-12(7)4-6/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYCEZBYNPADDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346710
Record name 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

CAS RN

352637-44-6
Record name 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
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